2-(trimethylstannyl)thiazole

Description

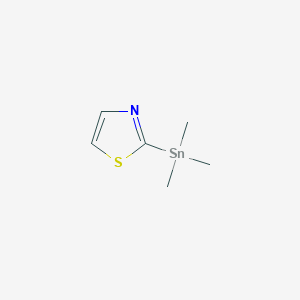

2-(Trimethylstannyl)thiazole is an organotin-substituted heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a trimethylstannyl (-Sn(CH₃)₃) group at the 2-position. This compound is primarily utilized in synthetic chemistry as a precursor for cross-coupling reactions, such as Stille couplings, due to the reactivity of the tin moiety. Organotin compounds like this are valued for their ability to transfer the thiazole moiety to other aromatic or heteroaromatic systems, enabling the construction of complex molecular architectures .

Applications: Stannyl-thiazoles are critical in medicinal chemistry and materials science for developing bioactive molecules or optoelectronic materials. Their reactivity in coupling reactions makes them versatile intermediates.

Propriétés

Numéro CAS |

86108-58-9 |

|---|---|

Formule moléculaire |

C6H11NSSn |

Poids moléculaire |

247.94 g/mol |

Nom IUPAC |

trimethyl(1,3-thiazol-2-yl)stannane |

InChI |

InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h1-2H;3*1H3; |

Clé InChI |

DZJXLMSJAUYLCS-UHFFFAOYSA-N |

SMILES canonique |

C[Sn](C)(C)C1=NC=CS1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-thiazole with trimethylstannyl lithium (Me3SnLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

2-Bromo-1,3-thiazole+Me3SnLi→this compound+LiBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(trimethylstannyl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under mild conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Stille coupling, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated thiazole derivative, while oxidation can produce various oxidized thiazole compounds.

Applications De Recherche Scientifique

2-(trimethylstannyl)thiazole has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Biological Studies: It can be used as a precursor in the synthesis of biologically active compounds for medicinal chemistry research.

Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mécanisme D'action

The mechanism of action of 2-(trimethylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions or as a reactive site in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Stannyl-Substituted Thiazoles

5-Methyl-2-(tri-n-butylstannyl)thiazole

- Structure : Differs in the stannyl group (tri-n-butyl vs. trimethyl) and a methyl substituent at the 5-position of the thiazole ring.

- Properties :

Table 1: Comparison of Stannyl-Thiazoles

| Compound | Molecular Formula | CAS Number | Molecular Weight | Key Feature |

|---|---|---|---|---|

| 2-(Trimethylstannyl)thiazole | C₆H₉NSSn | Not provided | ~290 (estimated) | Compact stannyl group |

| 5-Methyl-2-(tri-n-butylstannyl)thiazole | C₁₆H₃₁NSSn | 848613-91-2 | 388.20 | Bulky stannyl, methyl at C5 |

Methyl-Substituted Thiazoles

2-Methylthiazole

- Structure : Lacks the stannyl group, with a simple methyl substituent at the 2-position.

- Properties :

- Applications : Found in flavoring agents and as intermediates for antifungal or anti-inflammatory drugs .

Aryl and Hydrazinyl-Substituted Thiazoles

4-Cyanophenyl Thiazol-2-ylhydrazones

- Structure: Features a hydrazinyl linker and aryl substituents (e.g., 4-cyanophenyl).

- Properties: Bioactivity: Exhibits selective anticancer activity against HCT-116 and MCF-7 cell lines (GI₅₀ values: 1.1–1.6 µM), outperforming cisplatin .

Antifungal Thiazolyl Hydrazones

- Structure : Contains hydrazone and aryl groups (e.g., 4-chlorophenyl).

- Properties: MIC Values: 250 µg/mL against Candida utilis (vs. fluconazole at 2 µg/mL) . Cytotoxicity: IC₅₀ > 500 µg/mL on normal cells, indicating safety .

Table 2: Key Bioactive Thiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.